molecular formula C21H18N2O4S2 B2990235 (Z)-3-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 303792-69-0

(Z)-3-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No.: B2990235
CAS No.: 303792-69-0
M. Wt: 426.51
InChI Key: JTZGYFSJKDLGJM-ATVHPVEESA-N
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Description

(Z)-3-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-18(22-16-9-4-8-15(13-16)20(26)27)10-5-11-23-19(25)17(29-21(23)28)12-14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,24)(H,26,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZGYFSJKDLGJM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O5S2C_{22}H_{20}N_2O_5S_2, with a molecular weight of 456.5 g/mol. The structure features a thioxothiazolidin ring, which is crucial for its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC22H20N2O5S2
Molecular Weight456.5 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count8

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. For example, related compounds have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Case Study : A study evaluated the antimicrobial efficacy of similar compounds against resistant strains like MRSA and found them to be more potent than standard antibiotics .

Anticancer Properties

Thiazolidinone derivatives, including the target compound, have demonstrated potent anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM) .

Mechanism of Action : The anticancer activity is believed to involve apoptosis induction through caspase pathways and inhibition of key signaling proteins like c-Met and Ron tyrosine kinases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Thiazolidinone derivatives have shown an enhanced capacity to inhibit lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit critical enzymes involved in disease pathways.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species Modulation : Acting as antioxidants, these compounds can modulate oxidative stress responses in cells.

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